molecular formula C18H12Cl2N2O4 B3694213 5-(3-chloro-2-methylphenyl)-N-(4-chloro-3-nitrophenyl)furan-2-carboxamide

5-(3-chloro-2-methylphenyl)-N-(4-chloro-3-nitrophenyl)furan-2-carboxamide

Cat. No.: B3694213
M. Wt: 391.2 g/mol
InChI Key: YPGRLEXASDTPIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-chloro-2-methylphenyl)-N-(4-chloro-3-nitrophenyl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan carboxamides This compound is characterized by the presence of a furan ring substituted with a carboxamide group, and two aromatic rings with chloro and nitro substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-chloro-2-methylphenyl)-N-(4-chloro-3-nitrophenyl)furan-2-carboxamide typically involves the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the carboxamide group: This step involves the reaction of the furan ring with an amine derivative, such as 4-chloro-3-nitroaniline, under dehydrating conditions.

    Substitution reactions: The aromatic rings are functionalized with chloro and nitro groups through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group or the furan ring.

    Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.

    Substitution: The chloro groups can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthesis of novel materials: The compound can be used as a building block for the synthesis of polymers or other advanced materials.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Biological activity: Investigation of its potential as an antimicrobial or anticancer agent.

Medicine

    Drug development: Exploration of its pharmacological properties for the development of new therapeutic agents.

Industry

    Material science: Use in the development of new materials with specific properties such as conductivity or stability.

Mechanism of Action

The mechanism of action of 5-(3-chloro-2-methylphenyl)-N-(4-chloro-3-nitrophenyl)furan-2-carboxamide would depend on its specific application. For example, if it is used as a drug, it might interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The pathways involved could include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    5-(3-chloro-2-methylphenyl)-N-phenylfuran-2-carboxamide: Lacks the nitro group.

    5-(3-chloro-2-methylphenyl)-N-(4-methylphenyl)furan-2-carboxamide: Has a methyl group instead of a nitro group.

Uniqueness

The presence of both chloro and nitro groups in 5-(3-chloro-2-methylphenyl)-N-(4-chloro-3-nitrophenyl)furan-2-carboxamide may confer unique chemical reactivity and biological activity compared to its analogs. This could make it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

5-(3-chloro-2-methylphenyl)-N-(4-chloro-3-nitrophenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl2N2O4/c1-10-12(3-2-4-13(10)19)16-7-8-17(26-16)18(23)21-11-5-6-14(20)15(9-11)22(24)25/h2-9H,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPGRLEXASDTPIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)C2=CC=C(O2)C(=O)NC3=CC(=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(3-chloro-2-methylphenyl)-N-(4-chloro-3-nitrophenyl)furan-2-carboxamide
Reactant of Route 2
Reactant of Route 2
5-(3-chloro-2-methylphenyl)-N-(4-chloro-3-nitrophenyl)furan-2-carboxamide
Reactant of Route 3
Reactant of Route 3
5-(3-chloro-2-methylphenyl)-N-(4-chloro-3-nitrophenyl)furan-2-carboxamide
Reactant of Route 4
Reactant of Route 4
5-(3-chloro-2-methylphenyl)-N-(4-chloro-3-nitrophenyl)furan-2-carboxamide
Reactant of Route 5
Reactant of Route 5
5-(3-chloro-2-methylphenyl)-N-(4-chloro-3-nitrophenyl)furan-2-carboxamide
Reactant of Route 6
Reactant of Route 6
5-(3-chloro-2-methylphenyl)-N-(4-chloro-3-nitrophenyl)furan-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.